Thermal Property Differentiation: Extreme Melting Point Depression Versus Para-Bromo and Parent Analogs
The meta-bromination pattern in 3,5-Bis(3-bromophenyl)isoxazole causes a drastic reduction in melting point (34-38°C) relative to its regioisomer 3,5-bis(4-bromophenyl)isoxazole (218-219°C) and the unsubstituted 3,5-diphenylisoxazole (140°C) [1][2]. This represents a ~180°C decrease compared to the para isomer, making the target compound a crystalline solid near room temperature that can be easily melted or processed, in stark contrast to the high-melting, rigid solids of its comparators.
| Evidence Dimension | Melting Point (T_m) |
|---|---|
| Target Compound Data | 34-38°C |
| Comparator Or Baseline | Array |
| Quantified Difference | ΔT_m ≈ -180°C (vs. para-bromo isomer); -102°C to -106°C (vs. parent diphenyl isoxazole) |
| Conditions | Experimental melting point data compiled from reputable chemical databases and vendor technical datasheets; comparators share identical molecular formula (C15H9Br2NO) or core scaffold (C15H11NO). |
Why This Matters
This physical property difference is critical for procurement decisions: the low-melting solid or near-liquid state of the target compound facilitates solution-phase processing, melt-phase reactions, and efficient material handling in automated synthesis platforms, where high-melting para-analogs would be impractical.
- [1] Molaid. 3,5-bis(4-bromophenyl)isoxazole (CAS 55368-74-6). Melting Point: 218.5-219.5°C. https://www.molaid.com/MS_267391 View Source
- [2] Molaid. 3,5-diphenylisoxazole (CAS 2039-49-8). Melting Point: 140°C. https://www.molaid.com/MS_267430 View Source
